Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-
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Overview
Description
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-: is a heterocyclic organic compound with the molecular formula C10H19N . It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl and a propyl group at the 5-position. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine: One common method to synthesize pyridine derivatives is through the reduction of pyridine using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- can undergo oxidation reactions to form various oxidized products.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the ring.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxide.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Pyridine derivatives are found in various pharmaceutical compounds due to their biological activity.
Biological Research: They are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry:
Mechanism of Action
The mechanism of action of pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, its derivatives can interact with biological macromolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Pyridine: The parent compound, pyridine, is fully unsaturated and has different chemical properties.
Piperidine: A fully saturated derivative of pyridine, piperidine, lacks the double bonds present in tetrahydropyridine.
2,3,4,5-Tetrahydropyridine: This compound is similar but lacks the methyl and propyl groups at the 5-position.
Uniqueness: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and propyl groups at the 5-position influences its reactivity and interactions with other molecules .
Properties
CAS No. |
67625-94-9 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-methyl-5-propyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17N/c1-3-5-9(2)6-4-7-10-8-9/h8H,3-7H2,1-2H3 |
InChI Key |
YAAQPBYZJFUXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCN=C1)C |
Origin of Product |
United States |
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